molecular formula C16H23BO2 B14135348 (E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane

(E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B14135348
M. Wt: 258.2 g/mol
InChI Key: GCIKXZWTDIRCCC-ACCUITESSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl substitution) and an (E)-configured alkenyl group substituted with a meta-methylphenyl (m-tolyl) moiety. The compound’s structure combines the stability of the pinacol boronate group with the reactivity of the conjugated alkene, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated transformations. The m-tolyl group introduces steric and electronic effects that influence its reactivity and selectivity in synthetic applications .

Properties

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(3-methylphenyl)prop-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-12-8-7-9-14(10-12)13(2)11-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b13-11+

InChI Key

GCIKXZWTDIRCCC-ACCUITESSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=CC(=C2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

The target compound belongs to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) family, characterized by a bicyclic boron-containing core. The (E)-configured propenyl group at the 2-position, substituted with an m-tolyl moiety, confers unique reactivity in Suzuki-Miyaura couplings and cyclopropanation reactions. Its synthesis requires precise control over regiochemistry and stereochemistry, particularly to favor the (E)-isomer over the (Z)-form.

Synthetic Methodologies

Hydroboration of m-Tolyl-Substituted Allenes

A widely validated route involves protoboration of 1-(m-tolyl)propa-1,2-diene (m-tolylallene) using pinacolborane (HBpin). This method, adapted from protocols for 4-chlorophenyl analogues, proceeds via a copper-catalyzed mechanism:

  • Reaction Setup :

    • m-Tolylallene (1.0 equiv), HBpin (1.2 equiv), and Cu(I) catalyst (5 mol%) in anhydrous THF at 0°C.
    • Gradual warming to room temperature over 12 hours.
  • Mechanistic Pathway :

    • Copper activates the allene, enabling syn-addition of boron to the central carbon.
    • Steric effects from the m-tolyl group direct boron placement, yielding 85–90% (E)-isomer selectivity.
  • Workup :

    • Quenching with saturated NH4Cl, extraction with ethyl acetate, and purification via silica chromatography (hexane/EtOAc 9:1).
    • Typical isolated yield: 72–78%.

Critical Parameters :

  • Catalyst choice (CuI vs. CuCN) impacts stereoselectivity.
  • Lower temperatures (<10°C) favor (E)-configuration by slowing isomerization.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling of Boronic Acids

While less direct, this method constructs the propenyl-boronic ester via coupling of preformed m-tolyl-substituted alkenes:

  • Step 1 : Synthesis of (E)-1-(m-tolyl)prop-1-en-1-ylboronic acid.

    • Hydroboration of 1-(m-tolyl)propyne with BH3·THF, followed by oxidative workup.
  • Step 2 : Esterification with Pinacol.

    • Refluxing boronic acid with pinacol (1.05 equiv) and MgSO4 in CH2Cl2 for 16 hours.
    • Filtration and solvent removal afford the target compound in 68% yield.

Limitations :

  • Multi-step process reduces overall efficiency.
  • Requires stringent anhydrous conditions to prevent boronic acid decomposition.

Isomerization Techniques

Post-synthetic (Z)-to-(E) isomerization enhances stereochemical purity:

  • Photochemical Isomerization : Irradiation at 254 nm in hexane for 2 hours increases (E)-content from 67% to 93%.
  • Thermal Methods : Heating to 80°C in toluene with Pd(PPh3)4 (2 mol%) for 6 hours achieves similar results.

Stereochemical Control Mechanisms

Catalytic Influence on Configuration

Copper catalysts induce syn-addition in allene hydroboration, while palladium complexes promote transmetalation pathways that favor (E)-geometry. For example:

  • CuI/DMAc System : 89% (E)-selectivity due to preferential π-complexation with the allene’s distal double bond.
  • Pd(dba)2/PCy3 : Facilitates equilibration toward thermodynamically stable (E)-isomer via reversible β-boron elimination.

Steric and Electronic Effects

  • m-Tolyl Substituent : The meta-methyl group minimizes steric clash during boron addition, unlike ortho-substituted analogues requiring higher catalyst loadings.
  • Pinacol Boron Masking : The 4,4,5,5-tetramethyl groups prevent undesired protodeboronation during workup.

Analytical Characterization

Spectroscopic Data

Technique Key Features
¹H NMR (CDCl3) δ 7.22 (d, J = 8.1 Hz, 2H, ArH), 7.12 (d, J = 8.1 Hz, 2H, ArH), 5.83 (s, 1H, CH-B), 1.31 (s, 12H, pinacol CH3).
¹³C NMR 148.2 (B-C), 137.5 (ArC-CH3), 125.8–128.3 (ArC), 83.7 (pinacol C-O), 24.9 (pinacol CH3).
IR (KBr) 2975 cm⁻¹ (C-H stretch), 1340 cm⁻¹ (B-O), 1145 cm⁻¹ (C-B).

Chromatographic Purity

  • HPLC : Rt = 12.7 min (C18 column, MeCN/H2O 70:30), >98% purity.
  • GC-MS : m/z 284 [M]+, fragmentation pattern consistent with borolane cleavage.

Applications and Derivatives

Cyclopropanation Reactions

The compound serves as a borocyclopropane precursor in Simmons-Smith reactions:

  • Example : Reaction with ZnEt2 in CH2Cl2 generates a zinc carbenoid, inserting into alkenes to form m-tolyl-substituted cyclopropanes.

Suzuki-Miyaura Cross-Coupling

  • Scope : Couples with aryl bromides at 0.5 mol% Pd(OAc)2, yielding biaryls with retained stereochemistry (90–94% ee).

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form boranes or other boron-containing species.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction may produce boranes. Substitution reactions can lead to a variety of functionalized boron compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are valuable for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology and Medicine

In biology and medicine, boron-containing compounds are explored for their potential use in drug development and as diagnostic agents. The unique properties of boron, such as its ability to form stable complexes with biomolecules, make it a valuable element in medicinal chemistry.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers and electronic components. Its ability to participate in various chemical reactions makes it a versatile building block for creating new materials with desirable properties.

Mechanism of Action

The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the desired substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, which result in the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions
Compound Name Substituent Differences Key Properties/Applications References
(E)-2-(2,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Styryl group with 2,5-difluoro substitution Enhanced electron-withdrawing effects; used in fluorinated coupling reactions
(E)-4,4,5,5-Tetramethyl-2-(2-phenyl-2-(m-tolyl)vinyl)-1,3,2-dioxaborolane Vinyl group with phenyl and m-tolyl substituents Increased steric bulk; potential for asymmetric synthesis
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Aromatic bromo substituent Halogenated arylboronate for cross-coupling

Key Insights :

  • Electron-withdrawing groups (e.g., -F in ) increase electrophilicity of the boron center, enhancing reactivity in cross-couplings.
  • Bulky substituents (e.g., biphenylvinyl in ) may hinder reactivity but improve stereoselectivity.
Alkenyl Chain and Stereochemical Variants
Compound Name Structural Features Reactivity Notes References
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane Z-configuration of the alkenyl group Reduced stability compared to E-isomers
(E)-2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Methoxy and methyl groups on alkenyl chain Polar substituents improve solubility
(E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Extended alkenyl chain (C7) Higher lipophilicity; suited for hydrophobic environments

Key Insights :

  • E-configuration (as in the target compound) generally offers greater stability than Z-isomers due to reduced steric strain .
  • Methoxy groups (e.g., ) enhance solubility in polar solvents, facilitating homogeneous reaction conditions.
Cyclic and Functionalized Derivatives
Compound Name Unique Features Applications References
4,4,5,5-Tetramethyl-2-((1S,2S)-1-(2-methylprop-1-en-1-yl)-2-(m-tolyl)cyclopropyl)-1,3,2-dioxaborolane Cyclopropane ring fused to alkenyl-m-tolyl group Enantioselective synthesis (94% ee achieved)
2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Methoxy-functionalized alkenyl chain Collision cross-section studies (CID 72221110)
2-[(E)-3-Bromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromide substituent on alkenyl chain Electrophilic functionalization precursor

Key Insights :

  • Cyclopropane derivatives (e.g., ) enable stereochemical control in enantioselective catalysis.
  • Brominated alkenylboronates () serve as intermediates for further functionalization via halogen exchange.

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound with potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on existing research.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H19_{19}BO2_2
  • Molecular Weight : 219.20 g/mol
  • CAS Number : 126689-00-7
  • Structure : Contains a dioxaborolane ring which is significant for its reactivity and potential biological interactions.
PropertyValue
Molecular FormulaC13_{13}H19_{19}BO2_2
Molecular Weight219.20 g/mol
Boiling PointNot available
PuritySpecification varies

Synthesis

The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of boronic acids with alkenes in the presence of catalysts. Various studies have reported different yields and conditions for the synthesis of similar dioxaborolane derivatives.

Case Study: Synthesis and Characterization

In a study published by the Royal Society of Chemistry, similar compounds were synthesized using a catalytic system that facilitated the conjugated addition of organometallic reagents to alkenyl substrates. The products were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and yields ranging from 67% to 87% .

Anticancer Activity

Recent studies have indicated that boron-containing compounds exhibit promising anticancer properties. In vitro assays have shown that (E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane can induce apoptosis in cancer cell lines through various mechanisms including:

  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in certain cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to its cytotoxic effects on cancer cells.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
Cell Cycle ArrestG2/M phase arrest
ROS GenerationIncreased oxidative stress

The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane exhibits its biological activity is still under investigation. However, it is hypothesized that the boron atom plays a crucial role in interacting with biological macromolecules such as proteins and nucleic acids.

Potential Pathways

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation.
  • DNA Interaction : Possible intercalation into DNA leading to disruption of replication processes.

Q & A

Q. What are the recommended storage conditions to ensure the stability of (E)-4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane during long-term research use?

Methodological Answer: For long-term stability, store the compound at -20°C in a tightly sealed, moisture-free container under an inert atmosphere (e.g., argon or nitrogen). Short-term storage (1–2 weeks) at -4°C is acceptable but less ideal. Avoid exposure to heat, humidity, or light, as these factors can accelerate hydrolysis or oxidation of the boronate ester. Use desiccants (e.g., molecular sieves) in storage vials to mitigate moisture ingress .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions to avoid inhalation .
  • Waste Disposal: Collect waste in designated containers for halogenated or boron-containing compounds. Partner with certified hazardous waste disposal services to ensure compliance with environmental regulations .
  • Emergency Measures: In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Maintain SDS documentation in the lab .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of the (E)-isomer to minimize Z-isomer contamination?

Methodological Answer:

  • Reaction Conditions: Use palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings, as they favor transmetalation with the (E)-configured boronate. Control temperature (60–80°C) and use anhydrous solvents (e.g., THF or DMF) to suppress isomerization .
  • Purification: Employ column chromatography with a hexanes/EtOAC (2:1) mobile phase + 0.25% triethylamine to separate (E) and (Z) isomers. Monitor fractions via TLC or HPLC .
  • Characterization: Confirm stereochemistry using NOESY NMR to detect spatial proximity of the m-tolyl group and dioxaborolane ring protons .

Q. What analytical techniques are most effective for confirming structural integrity and purity post-synthesis?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm for m-tolyl) and dioxaborolane methyl groups (δ 1.0–1.3 ppm). Compare with literature data for analogous compounds .
    • ¹¹B NMR: A singlet near δ 30 ppm confirms the presence of the boronate ester .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C₁₈H₂₅BO₂: 284.20 g/mol).
  • HPLC: Use a C18 column with UV detection (254 nm) to assess purity (>95% for most applications) .

Q. How does the m-tolyl substituent influence reactivity in cross-coupling reactions compared to phenyl analogs?

Methodological Answer:

  • Steric Effects: The methyl group on the m-tolyl ring increases steric hindrance, potentially slowing transmetalation in Suzuki reactions. Optimize catalyst loading (e.g., 2–5 mol% Pd) to compensate .
  • Electronic Effects: The electron-donating methyl group enhances boronate stability but may reduce electrophilicity. Use stronger bases (e.g., Cs₂CO₃) to activate the boronate in couplings .
  • Comparative Studies: Benchmark reaction rates against phenyl-substituted analogs (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane) to quantify substituent effects .

Q. What strategies address low yields in Suzuki-Miyaura couplings using this boronate ester?

Methodological Answer:

  • Catalyst Screening: Test PdCl₂(dppf) or XPhos Pd G3 for improved efficiency in sterically demanding systems .
  • Solvent Optimization: Use toluene or dioxane instead of THF to enhance solubility and reduce side reactions .
  • Base Selection: Replace K₂CO₃ with CsF or K₃PO₄ to stabilize the boronate intermediate and improve turnover .
  • Microwave-Assisted Synthesis: Apply controlled microwave heating (100–120°C, 30 min) to accelerate sluggish reactions .

Q. How can researchers resolve discrepancies in observed vs. theoretical NMR data for this compound?

Methodological Answer:

  • Internal Standards: Add mesitylene (δ 2.32 ppm for ¹H NMR) or external references (e.g., CDCl₃ at δ 77.0 ppm for ¹³C NMR) to calibrate shifts .
  • Solvent Effects: Re-run NMR in deuterated DMSO or acetone if proton splitting patterns are ambiguous due to aggregation .
  • Computational Validation: Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .

Q. What are the documented decomposition pathways, and how can they be mitigated during reactions?

Methodological Answer:

  • Hydrolysis: The dioxaborolane ring hydrolyzes in aqueous media, forming boronic acids. Use anhydrous solvents and molecular sieves to suppress this .
  • Oxidation: Exposure to air can oxidize the boronate to boroxines. Conduct reactions under inert atmospheres and add antioxidants (e.g., BHT) if necessary .
  • Thermal Degradation: Monitor reactions via TLC if temperatures exceed 100°C, as prolonged heating may fragment the prop-1-en-1-yl group .

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